![molecular formula C17H22N2O2S2 B4461885 N-[4-(3-methyl-1-piperidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4461885.png)
N-[4-(3-methyl-1-piperidinyl)benzyl]-2-thiophenesulfonamide
Übersicht
Beschreibung
N-[4-(3-methyl-1-piperidinyl)benzyl]-2-thiophenesulfonamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been shown to have promising results in the treatment of various diseases. In
Wirkmechanismus
TAK-659 inhibits the activity of BTK by binding to the enzyme's active site. This prevents the enzyme from phosphorylating downstream targets and inhibits the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to be effective in the treatment of various diseases such as B cell malignancies, rheumatoid arthritis, and systemic lupus erythematosus.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK activity leads to a decrease in the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha. This results in a decrease in inflammation and immune cell activation. TAK-659 has also been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-659 is its specificity for BTK. This makes it a promising therapeutic agent for diseases such as B cell malignancies and autoimmune diseases. However, TAK-659 has limitations in terms of its bioavailability and pharmacokinetics. These limitations may affect its efficacy in vivo and require further optimization.
Zukünftige Richtungen
There are several future directions for TAK-659 research. One direction is the optimization of its pharmacokinetics and bioavailability. This will improve its efficacy in vivo and increase its potential as a therapeutic agent. Another direction is the exploration of its potential in combination therapy with other drugs. This may improve its efficacy in the treatment of various diseases. Finally, further research is needed to explore the potential applications of TAK-659 in other diseases such as infectious diseases and neurodegenerative diseases.
Conclusion:
In conclusion, TAK-659 is a promising therapeutic agent for various diseases. Its specificity for BTK and its ability to inhibit immune cell activation and induce apoptosis in cancer cells make it a promising candidate for further research. Future research should focus on optimizing its pharmacokinetics and exploring its potential in combination therapy with other drugs.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. Research has shown that TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to be effective in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]thiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-14-4-2-10-19(13-14)16-8-6-15(7-9-16)12-18-23(20,21)17-5-3-11-22-17/h3,5-9,11,14,18H,2,4,10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHSWAJKELMELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.